molecular formula C26H23NO6 B6544192 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide CAS No. 929504-46-1

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide

Cat. No.: B6544192
CAS No.: 929504-46-1
M. Wt: 445.5 g/mol
InChI Key: JXIOGMSGTVVZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide is a benzofuran-derived compound featuring a 3-methyl-substituted benzofuran core. At the 2-position of the benzofuran ring, a 3,4-dimethoxybenzoyl group is attached, while the 6-position is functionalized with a 3-methoxybenzamide moiety.

The compound’s synthesis likely involves coupling a pre-functionalized benzofuran intermediate (e.g., 2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine) with 3-methoxybenzoyl chloride or via direct amidation of a carboxylic acid precursor. Characterization techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR spectroscopy, and X-ray crystallography (utilizing programs like SHELX and ORTEP ) would confirm its structure and stereoelectronic features. The presence of multiple methoxy groups suggests enhanced solubility in polar solvents compared to non-methoxy analogs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-10-9-18(27-26(29)17-6-5-7-19(12-17)30-2)14-22(20)33-25(15)24(28)16-8-11-21(31-3)23(13-16)32-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIOGMSGTVVZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Molecular Formula C26H23NO5
Molecular Weight 429.5 g/mol
IUPAC Name This compound
InChI Key YKUJPCSBUWMVLP-UHFFFAOYSA-N

The compound features a benzofuran core substituted with methoxy and benzamide groups, contributing to its unique chemical reactivity and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition: It potentially inhibits enzymes involved in tumor growth and metastasis.
  • Receptor Modulation: The compound may interact with specific cellular receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.
  • Radical Scavenging: It has been observed to exhibit DPPH radical-scavenging activity, indicating potential antioxidant properties that could protect against oxidative stress in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively reduce cell viability in cancer cell lines through apoptosis induction. For example, a study indicated that compounds with structural similarities exhibited moderate DPPH radical scavenging activity compared to ascorbic acid at concentrations around 100 μg/mL .

Case Studies

A series of case studies involving similar benzofuran derivatives have provided insights into the biological activity of related compounds:

  • Study on Antiproliferative Effects: A study published in PubMed assessed the antiproliferative effects of various benzofuran derivatives against A-549 and MCF7 cell lines, revealing significant cytotoxicity linked to structural modifications akin to those found in this compound .
  • Oxidative Stress Response: Another investigation focused on the oxidative stress response in cancer cells treated with benzofuran-based compounds. Results indicated that these compounds could modulate oxidative stress pathways, enhancing their anticancer efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is essential:

Compound NameBiological ActivityIC50 (μmol/mL)
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran]Moderate antiproliferative activity0.04
4,9-Dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazineHigh antiproliferative activity0.02 - 0.08
3,4-DimethoxybenzamideLimited anticancer properties>1

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a family of benzofuran-amides with varying substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide (Target) 3-Methoxybenzamide $ \text{C}{26}\text{H}{23}\text{NO}_7 $¹ 473.47 Three methoxy groups enhance polarity and potential hydrogen-bonding capacity. Aromatic benzamide may improve target binding affinity.
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide Benzamide (no methoxy) $ \text{C}{24}\text{H}{19}\text{NO}_5 $ 401.41 Lacks the 3-methoxy group on benzamide, reducing polarity and hydrogen-bonding potential. Simpler aromatic system.
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide 2-Methylpropanamide (aliphatic) $ \text{C}{22}\text{H}{23}\text{NO}_5 $ 381.42 Aliphatic amide reduces steric bulk and aromatic interactions. Lower molecular weight may improve metabolic stability.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl group $ \text{C}{12}\text{H}{17}\text{NO}_2 $ 223.27 N,O-bidentate directing group enables metal-catalyzed C–H functionalization. Simpler structure with limited aromaticity.

Key Observations:

Polarity and Solubility: The target compound’s three methoxy groups (3,4-dimethoxybenzoyl and 3-methoxybenzamide) increase polarity compared to analogs lacking methoxy substituents . This may enhance solubility in polar solvents like DMSO or methanol. The aliphatic 2-methylpropanamide in reduces polarity, favoring lipid membrane permeability.

Methoxy groups act as electron donors, altering electron density on the benzofuran ring and adjacent carbonyl groups, which could influence reactivity in catalytic reactions .

Biological Relevance :

  • Benzamide derivatives, such as etobenzanid (a herbicide in ), demonstrate pesticidal activity. The target compound’s benzamide moiety may share similar bioactivity, though specific data are unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.